2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole
Description
Infrared (IR) Spectral Analysis
The IR spectrum of this compound is expected to exhibit diagnostic peaks for its functional groups. Key absorptions include:
- C=N Stretching : Strong bands near 1500–1600 cm⁻¹, characteristic of the imidazole ring.
- Aromatic C–H Stretching : Peaks around 3050–3100 cm⁻¹ for the benzimidazole and methoxybenzyl rings.
- C–O Stretching : A sharp peak at ~1180 cm⁻¹ from the methoxy group.
- C–Cl Stretching : A medium-intensity band near 780–800 cm⁻¹ for the chloro substituent.
Experimental studies on analogous compounds, such as 2-(4-methoxyphenyl)-1H-benzimidazole, confirm these assignments, with minor shifts due to electronic effects from substituents.
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR :
- Imidazole Protons : A singlet at δ 8.4–8.6 ppm for the NH proton (exchange broadened).
- Methoxy Protons : A triplet at δ 3.7–3.9 ppm (3H, OCH₃).
- Aromatic Protons : Multiplets in the δ 6.8–7.8 ppm range for the benzimidazole and methoxybenzyl rings.
¹³C NMR :
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry would reveal:
- Molecular Ion Peak : m/z 272 (C₁₅H₁₃ClN₂O) for the [M+H]⁺ ion.
- Fragmentation : Loss of HCl (m/z 272 → 236) and cleavage of the methoxybenzyl group (m/z 272 → 158 for the benzimidazole core).
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies (e.g., B3LYP/6-311++G(d,p)) predict:
Conformational Stability Analysis
Conformational searches (e.g., dihedral angle optimizations) reveal:
- Low-Energy Conformers : The methoxybenzyl group adopts a coplanar arrangement with the imidazole ring (dihedral angle ≈ 0°), stabilized by resonance.
- Steric Effects : The 4-methoxybenzyl substituent minimizes steric hindrance compared to bulkier groups, as seen in related benzimidazoles.
Table 2: Key Computational Parameters
Properties
IUPAC Name |
2-chloro-1-[(4-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPBUVWLRGAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole can be achieved through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with 2-chlorobenzimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
N-Alkylation and Substituent Effects
The 4-methoxybenzyl group at N-1 is introduced via alkylation:
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Reaction Conditions : Alkylation of benzimidazoles with 4-methoxybenzyl chloride occurs in dichloromethane or DMF using a base (e.g., triethylamine or NaH). For example, 1-methylpiperazine reacts with sulfonated intermediates at 0°C to yield 84% of N-alkylated products ( ).
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Electronic Effects : The 4-methoxy group enhances electron density on the benzyl ring, facilitating electrophilic substitutions. Derivatives like 2-(4-methoxyphenyl)-1H-benzo[d]imidazole exhibit distinct NMR shifts (δ 3.85 ppm for OCH₃) ( ).
Reactivity at Position 2 (Chlorine)
The 2-chloro substituent serves as a site for nucleophilic displacement:
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Nucleophilic Substitution : Chlorine can be replaced by amines, alkoxides, or thiols. For example, 2-chloro-1,4-dimethyl-1H-benzo[d]imidazole reacts with morpholine to yield morpholino derivatives ( ).
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Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids are feasible. Analogous 2-chloro derivatives undergo coupling to form biaryl systems ( ).
Metabolic and Chemical Stability
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Oxidative Stability : Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) show enhanced metabolic stability compared to non-fluorinated counterparts, with >90% parent compound remaining after 120 min in human liver microsomes ( ).
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Demethylation : The 4-methoxy group may undergo hepatic demethylation to phenolic derivatives, as seen in related benzimidazoles ( ).
Biological Activity and Derivatives
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Antimicrobial Activity : N-Alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (e.g., compound 2g ) exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus and MRSA ( ).
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Anticancer Potential : Lipophilic substituents (e.g., heptyl groups) enhance membrane penetration, with IC₅₀ values <10 μM against MDA-MB-231 breast cancer cells ( ).
Table 2: Antibacterial Activity of N-Alkylated Derivatives ( )
| Compound | R Group | MIC (μg/mL) vs MRSA |
|---|---|---|
| 2g | Heptyl | 4 |
| Amikacin | – | 8 |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound is recognized as a crucial intermediate in the synthesis of a variety of pharmaceuticals. It plays a significant role in developing anti-cancer agents , showcasing promising antiproliferative activity against several cancer cell lines. For instance, derivatives of benzimidazole have been synthesized that exhibit strong activity against the MDA-MB-231 breast cancer cell line, highlighting the potential of this compound in oncology .
Antimicrobial Properties
Research indicates that 2-chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole and its derivatives possess notable antimicrobial properties. For example, compounds derived from benzimidazole structures demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is used to investigate enzyme inhibition mechanisms. It aids in understanding metabolic pathways and identifying potential therapeutic targets for diseases. Studies have shown that benzimidazole derivatives can inhibit key enzymes involved in various metabolic processes, which is critical for drug design .
Agricultural Chemistry
Development of Agrochemicals
The compound is explored for its potential use in creating novel agrochemicals aimed at enhancing crop protection against pests and diseases. Its efficacy as a pesticide or herbicide could lead to improved agricultural yields while minimizing environmental impact .
Material Science
Specialized Material Formulation
In material science, this compound contributes to advancements in polymer chemistry and coatings. Its unique chemical properties allow for the development of specialized materials with enhanced performance characteristics .
Analytical Chemistry
Standard Reference Material
This compound serves as a standard in analytical methods, facilitating the detection and quantification of related compounds in complex mixtures. Its application in chromatography and other analytical techniques underscores its importance in quality control and research settings .
Data Summary Table
Case Study 1: Anticancer Activity
A study evaluated various benzimidazole derivatives synthesized from this compound, revealing potent anticancer properties with IC50 values comparable to established chemotherapeutics like paclitaxel . The molecular docking studies indicated that these compounds target specific proteins involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that certain modifications to the benzimidazole structure significantly enhanced antimicrobial potency, with MIC values indicating effectiveness against resistant strains .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[d]imidazole and its analogues:
Key Insights:
Substituent Effects on Bioactivity :
- Chloro Groups : The 2-chloro substituent in the target compound enhances antifungal and inhibitory activities by increasing electrophilicity and binding to target enzymes (e.g., CYP51 in fungi) .
- Methoxybenzyl Group : Compared to fluorobenzyl or methylbenzyl analogues, the 4-methoxybenzyl group improves solubility and may facilitate interactions with hydrophobic pockets in proteins (e.g., NF-κB) .
Antifungal Activity: The target compound’s chloro and methoxybenzyl groups provide a balance between potency (via chloro) and bioavailability (via methoxy). In contrast, 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole achieves higher antifungal activity but may suffer from reduced solubility .
However, analogues lacking the methoxy group (e.g., fluorobenzyl derivatives) show reduced efficacy due to poorer solubility or binding .
Synthetic Accessibility :
- The 4-methoxybenzyl group is introduced via alkylation reactions similar to those used for fluorobenzyl analogues, but the methoxy group’s electron-donating nature may accelerate nucleophilic substitution compared to electron-withdrawing fluorine .
Structural-Activity Relationship (SAR) Trends:
- Electron-Withdrawing Groups (e.g., Cl, F): Improve target binding but may reduce solubility.
- Electron-Donating Groups (e.g., MeO): Enhance solubility and pharmacokinetics.
- Hybrid Substitution (Cl + MeO): Combines potency and bioavailability, as seen in the target compound.
Biological Activity
2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings, data tables, and case studies.
Synthesis and Structure
The synthesis of this compound involves the functionalization of benzimidazole at the N-1 position with a 4-methoxybenzyl group. This modification is crucial as it enhances the compound's biological properties compared to other benzimidazole derivatives.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole compounds, this compound demonstrated a minimum inhibitory concentration (MIC) against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 |
| Escherichia coli | < 20 | |
| Candida albicans | < 15 |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound was tested against multiple cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) |
|---|---|
| T-47D | 5.35 |
| MCF-7 | 6.20 |
| A549 | 7.80 |
These findings indicate that the compound effectively inhibits cell proliferation in cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) and histone deacetylase (HDAC). This interaction may contribute to its anticancer effects by disrupting angiogenesis and promoting cancer cell death .
Case Studies
A notable case study involved the application of this compound in treating drug-resistant strains of Staphylococcus aureus. The compound was administered in vitro, resulting in significant reductions in bacterial viability and biofilm formation. This highlights its potential as an alternative therapeutic agent against resistant infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methoxybenzyl chloride and 2-chloro-1H-benzimidazole derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Base choice : Potassium carbonate or sodium hydroxide facilitates deprotonation of the benzimidazole nitrogen, promoting substitution .
- Temperature : Elevated temperatures (60–80°C) improve reaction rates and yields .
- Example : A 79% yield was achieved using phosphoric acid catalysis under reflux in DMSO, confirmed by NMR analysis .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR spectroscopy : and NMR provide detailed structural elucidation. For example, aromatic protons appear at δ 7.70–7.67 ppm, while the methoxy group resonates at δ 3.82 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 239.3) .
- X-ray crystallography : Resolves crystal packing and bond angles, though limited data exist for this specific derivative. SHELX software is commonly used for refinement .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorogenic substrates (e.g., IC determination) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC values in μM range) .
Advanced Research Questions
Q. How do substituents on the benzimidazole core influence structure-activity relationships (SAR)?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl, CF) : Enhance metabolic stability and binding affinity to hydrophobic pockets .
- Methoxy group positioning : Para-substitution on the benzyl ring improves solubility and modulates electronic effects, as shown in comparative docking studies .
- Case study : Replacing 4-methoxy with 4-fluorobenzyl increased lipophilicity (logP from 2.1 to 2.8) but reduced aqueous solubility by 30% .
Q. What computational strategies are effective in predicting binding modes and optimizing interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). The methoxy group forms hydrogen bonds with Thr766, while the chloro substituent occupies a hydrophobic cleft .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to guide synthetic prioritization .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
- Validate purity : HPLC (>95% purity) ensures biological activity is not confounded by impurities .
- Meta-analysis : Compare data across 5+ studies to identify trends (e.g., IC ranges from 0.5–5.0 μM for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
